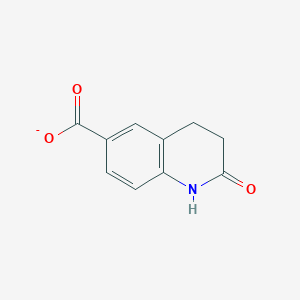

3,4-Dihydrocarbostyril-6-carboxylate

Description

Properties

Molecular Formula |

C10H8NO3- |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoline-6-carboxylate |

InChI |

InChI=1S/C10H9NO3/c12-9-4-2-6-5-7(10(13)14)1-3-8(6)11-9/h1,3,5H,2,4H2,(H,11,12)(H,13,14)/p-1 |

InChI Key |

DUFYYKGNRAMGNG-UHFFFAOYSA-M |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)C(=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

3,4-Dihydrocarbostyril-6-carboxylate derivatives have been studied for their potential as β-adrenoreceptor blockers , which are crucial in treating cardiovascular diseases such as hypertension and angina pectoris. These compounds exhibit cardioselectivity, which allows for targeted therapeutic effects with reduced side effects in patients with respiratory conditions like asthma .

Table 1: Comparison of Cardioselective β-Adrenoreceptor Blockers

| Compound | Cardioselectivity | Clinical Use |

|---|---|---|

| This compound | High | Hypertension, Angina |

| Milrinone | Moderate | Heart failure |

| Vesnarinone | Low | Cardiac arrhythmias |

Pharmacological Studies

Research indicates that this compound exhibits positive inotropic effects without significantly altering heart rate. In vitro studies on guinea pig atrial preparations demonstrated its ability to enhance myocardial contractility.

Table 2: In Vitro Studies on Cardiac Preparations

| Study Type | Model Used | Observed Effect |

|---|---|---|

| In Vitro | Guinea Pig Atrial | Positive inotropic effect |

| In Vitro | Human Ventricular | No significant effect |

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Its derivatives are being explored for various applications in medicinal chemistry and organic synthesis, particularly in developing new pharmaceuticals with enhanced efficacy and safety profiles .

Cardiac Muscle Research

A study evaluated the effects of this compound on cardiac tissues, revealing insights into its potential as a therapeutic agent for heart diseases. The compound was shown to improve contractility in isolated cardiac tissues while maintaining a stable heart rate.

Pharmaceutical Development

The compound serves as a precursor for synthesizing other quinolinone derivatives with potential biological activities. Ongoing research focuses on optimizing the synthesis routes to enhance yield and purity for pharmaceutical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3,4-Dihydrocarbostyril-6-carboxylate with two structurally or functionally related compounds: 2-Chloro-6-methylpyrimidine-4-carboxylic acid () and Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid, ).

Key Structural and Functional Differences:

- Core Heterocycles: The dihydrocarbostyril derivative features a partially saturated quinolinone ring, whereas the pyrimidine analog () contains a six-membered aromatic ring with two nitrogen atoms. Caffeic acid () lacks a heterocycle, instead possessing a cinnamic acid backbone. Functional Groups:

- The chloro and methyl groups in the pyrimidine compound () enhance electrophilic reactivity, making it useful in substitution reactions .

- Caffeic acid’s dihydroxyphenyl and α,β-unsaturated carboxylic acid groups contribute to its antioxidant properties, unlike the carboxylate-focused dihydrocarbostyril .

Research Findings:

- Synthetic Utility :

- Pyrimidine-based carboxylic acids like 2-Chloro-6-methylpyrimidine-4-carboxylic acid are critical intermediates in synthesizing herbicides and antiviral agents due to their halogen substituents .

- Dihydrocarbostyril derivatives are often explored for central nervous system (CNS) drug development, leveraging their ability to cross the blood-brain barrier.

- Biological Activity: Caffeic acid’s phenolic structure enables free radical scavenging, with applications in anti-inflammatory and anticancer research . In contrast, dihydrocarbostyril carboxylates may target neurotransmitter receptors (e.g., dopamine or serotonin) due to their quinolinone scaffold.

- Characterization Requirements: As noted in , intermediates in dihydrocarbostyril synthesis must undergo rigorous purity and identity verification, a standard practice for title compounds in peer-reviewed research .

Preparation Methods

Epoxypropoxy Intermediate Route

The reaction of 2,3-epoxypropoxy-3,4-dihydrocarbostyril derivatives with amines constitutes a primary method for introducing carboxylate functionalities. The epoxy group undergoes nucleophilic attack by amines at temperatures between 0°C and 100°C, preferably in alcoholic solvents such as methanol or ethanol. A molar excess of amine (3–8 equivalents) ensures complete conversion, with reaction times ranging from 0.5 to 30 hours depending on temperature. For example, reacting 2,3-epoxypropoxy-3,4-dihydrocarbostyril with cyclohexylamine in ethanol at 70°C for 14 hours yields 8-cyclohexylcarbonylamino derivatives.

Table 1: Reaction Conditions for Epoxypropoxy Intermediate Route

| Parameter | Details |

|---|---|

| Solvent | Methanol, ethanol, isopropanol |

| Temperature Range | 0°C – 100°C (optimal: 0°C – 70°C) |

| Amine Equivalents | 3–8 mol per mol of epoxy compound |

| Reaction Time | 2–14 hours |

Halo-Hydroxypropoxy Intermediate Route

Alternatively, 2-hydroxy-3-halopropoxy-3,4-dihydrocarbostyril derivatives react with amines in the presence of bases such as sodium carbonate or potassium carbonate. This method operates optimally at 50°C–80°C in lower alcohols, with amine equivalents similar to the epoxy route. The base facilitates deprotonation, enhancing nucleophilicity and accelerating the substitution reaction. For instance, using 2-hydroxy-3-chloropropoxy-3,4-dihydrocarbostyril and morpholine in methanol with potassium carbonate yields carboxylated products within 8 hours.

Table 2: Reaction Conditions for Halo-Hydroxypropoxy Intermediate Route

| Parameter | Details |

|---|---|

| Base | Sodium carbonate, potassium carbonate |

| Solvent | Methanol, ethanol, acetone |

| Temperature Range | 50°C – 80°C |

| Reaction Time | 4–14 hours |

Precursor Synthesis and Functionalization

Nitro-Substituted 3,4-Dihydrocarbostyril Reduction

Nitro-substituted precursors, such as those described in Japanese Patent Application No. 6972/1976, are reduced to amino intermediates using stannous chloride/hydrochloric acid or catalytic hydrogenation (palladium-carbon, Raney nickel). Hydrogenation at 0°C–100°C under hydrogen pressure provides cleaner yields compared to acidic conditions, minimizing side reactions.

Acylation and Sulfonation of Amino Intermediates

The amino group is functionalized via acylation (acetyl, trifluoroacetyl), alkoxycarbonylation, or sulfonation (methanesulfonyl, phenylsulfonyl) using corresponding acid halides or anhydrides. For example, treating 5-hydroxy-8-amino-3,4-dihydrocarbostyril with methanesulfonyl chloride in dimethylformamide introduces the sulfonamide group, critical for subsequent carboxylation.

Purification and Crystallization Techniques

Recrystallization from Solvent Mixtures

Crude products are purified via recrystallization using dimethylformamide (DMF)-ethanol or methanol-water systems. For instance, succinimide-3,4-dihydrocarbostyril-6-carboxylate forms colorless, flaky crystals upon recrystallization from DMF-ethanol. Solvent polarity and cooling rates significantly influence crystal morphology and purity.

Table 3: Recrystallization Solvent Systems

| Compound | Solvent System | Crystal Characteristics |

|---|---|---|

| Succinimide-3,4-dihydrocarbostyril-6-carboxylate | DMF-ethanol | Colorless, flaky crystals |

| 8-Cyclohexylcarbonylamino derivative | Methanol-water | Colorless powdery crystals |

Mechanistic Insights and Optimization

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance amine nucleophilicity in epoxy ring-opening reactions, while alcohols stabilize intermediates through hydrogen bonding. Conversely, nonpolar solvents (toluene, xylene) are less effective due to poor solubility of ionic intermediates.

Scalability and Industrial Considerations

Q & A

Q. What are the standard methodologies for synthesizing 3,4-Dihydrocarbostyril-6-carboxylate, and how can reaction efficiency be validated?

- Methodological Answer : Synthesis typically involves cyclization reactions of substituted quinoline precursors under reflux conditions with catalysts like acetic acid or Lewis acids. For validation:

- Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase.

- Purify via column chromatography (silica gel, gradient elution) and confirm purity (>95%) by HPLC (C18 column, acetonitrile/water mobile phase) .

- Characterize intermediates and final products using -NMR and IR spectroscopy (e.g., carbonyl stretches at 1640–1680 cm) .

Q. How can researchers reliably characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Spectroscopy :

- NMR : Assign protons in the dihydrocarbostyril ring (δ 2.5–3.5 ppm for CH groups) and carboxylate (δ 170–175 ppm in -NMR) .

- IR : Identify key functional groups (e.g., carboxylate C=O at ~1700 cm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (negative ion mode for carboxylate detection).

- Thermal Analysis : Determine melting point and stability via DSC/TGA.

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions may arise from:

- Purity variations : Re-synthesize the compound under standardized conditions and re-test bioactivity using validated assays (e.g., enzyme inhibition assays with IC calculations).

- Assay conditions : Control variables like pH, temperature, and solvent (DMSO concentration <0.1% to avoid cytotoxicity) .

- Statistical rigor : Apply multivariate analysis (ANOVA with post-hoc tests) to assess significance of discrepancies .

Q. What strategies are effective for optimizing the stereoselective synthesis of this compound derivatives?

- Methodological Answer :

- Use chiral catalysts (e.g., BINAP-metal complexes) to induce enantioselectivity during cyclization .

- Analyze stereochemical outcomes via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) or optical rotation measurements.

- Computational modeling (DFT or MD simulations) can predict transition states to guide catalyst selection .

Q. How can researchers design in vitro studies to evaluate the pharmacokinetic properties of this compound?

- Methodological Answer :

- Solubility : Perform shake-flask assays in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF).

- Metabolic stability : Use liver microsomes (human/rat) with LC-MS/MS to quantify parent compound degradation over time.

- Membrane permeability : Conduct Caco-2 cell monolayer assays; calculate apparent permeability () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.